molecular formula C18H18N4O B2749336 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-20-4

1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2749336
CAS No.: 951611-20-4
M. Wt: 306.369
InChI Key: AKNIJXOLIKMKNT-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group and at position 4 with a carboxamide moiety linked to a 2-phenylethylamine chain. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders .

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-14-7-9-16(10-8-14)22-13-17(20-21-22)18(23)19-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNIJXOLIKMKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.

    Substitution Reactions: The 4-methylphenyl group and the 2-phenylethyl group are introduced through nucleophilic substitution reactions. These reactions may require specific catalysts or reagents to ensure selective substitution at the desired positions.

    Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using carboxylic acid derivatives and amines under appropriate conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds with triazole structures have been shown to exhibit cytotoxic effects against various cancer cell lines. The synthesis of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been explored in the context of developing new anticancer drugs.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of triazoles to induce apoptosis in cancer cells. This is facilitated through various pathways including inhibition of specific enzymes and disruption of cellular signaling processes .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that this compound may possess activity against a range of bacterial strains.

  • Target Pathogens : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, which suggests potential applications in treating bacterial infections .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of triazole derivatives indicated that modifications on the triazole ring can significantly enhance cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound was evaluated using standard cytotoxicity assays, revealing promising results for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various triazole derivatives was assessed against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant inhibition zones in agar diffusion tests, highlighting their potential as therapeutic agents for infectious diseases .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value Reference
AnticancerMCF-7 (Breast Cancer)10 µM
AnticancerHCT116 (Colon Cancer)12 µM
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus20 µg/mL

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and the substituted phenyl groups enable the compound to bind to specific sites on these targets, modulating their activity. This binding can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound shares its core 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, differing in aryl substituents and amide side chains. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Aryl Substituent (Position 1) Amide Substituent (Position 4) Key Features Reference
Target Compound 4-Methylphenyl 2-Phenylethyl Moderate lipophilicity; potential for π-π interactions
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Enhanced electron-withdrawing effects; cyclopropyl group may improve metabolic stability
MKA122 (1-(4-(Cyclopropylcarbamoyl)phenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide) 4-(Cyclopropylcarbamoyl)phenyl 1-Phenylethyl Increased hydrogen-bonding capacity; higher molecular weight
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorobenzyl None (direct benzyl linkage) Simplified structure; antiepileptic activity
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl 5-Amino substitution enhances antiproliferative activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-methylphenyl and 2-phenylethyl groups in the target compound contribute to moderate lipophilicity, balancing solubility and membrane permeability.
  • Metabolic Stability : Substituents like cyclopropyl (in MKA122) or 5-methyl (in ’s compounds) reduce metabolic degradation compared to the target compound’s unsubstituted triazole core .

Biological Activity

1-(4-Methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. Specifically, compounds containing the triazole ring have shown efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT116TBDInduces apoptosis and inhibits cell migration
Melampomagnolide B-triazole conjugateMDA-MB-2310.10–0.23Inhibits NF-kB signaling and induces apoptosis
Quinazoline–1,2,3-triazole hybridsVarious0.23AChE inhibition and potential neuroprotective effects

The compound's potential to induce apoptosis has been documented through various assays that demonstrate morphological changes in treated cells, including chromatin condensation and membrane blebbing .

Cytotoxicity Studies

In a comparative study involving various triazole derivatives, it was found that the compound exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. The mechanism involved DNA fragmentation and mitochondrial membrane potential reduction without direct DNA intercalation .

Case Study: Cytotoxic Effects on Jurkat T-cells

  • Objective : To evaluate the cytotoxic effects of the compound on Jurkat T-cells.
  • Findings : The compound induced significant morphological changes indicative of apoptosis. It also reduced mitochondrial membrane potential and caused DNA damage without direct interaction with DNA .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase in various cancer cell lines.
  • Inhibition of Migration : The compound reduces the migratory ability of cancer cells, which is crucial for metastasis prevention .

Pharmacokinetics and ADME Profile

In silico studies indicate that triazole derivatives possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles conducive for drug development. These compounds typically exhibit good solubility and permeability characteristics necessary for effective therapeutic action .

Q & A

Q. What are the key synthetic routes for 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions , starting with the preparation of triazole and carboxamide intermediates. For example:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using sodium azide and terminal alkynes under inert conditions .
  • Step 2 : Coupling the triazole with a phenylethylamine derivative via carboxamide bond formation. Reagents like EDCI/HOBt or DCC are commonly used for activation .
  • Optimization : Solvent selection (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalytic systems (e.g., Pd/C for hydrogenation) significantly impact yield. Reaction progress is monitored via TLC and HPLC .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, the methylphenyl group shows aromatic protons at δ 7.2–7.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z 335.2) .
  • X-ray crystallography : Resolves 3D conformation, highlighting the planar triazole ring and carboxamide bond geometry .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assay. IC50_{50} values are compared to controls like doxorubicin .
  • Antimicrobial testing : Employ disc diffusion against E. coli and S. aureus to evaluate zone-of-inhibition metrics .

Advanced Research Questions

Q. How do substituent variations influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability. Replacement with electron-withdrawing groups (e.g., -Cl) reduces activity .
  • Phenylethylamine moiety : Critical for target binding. Substitution with bulkier groups (e.g., benzyl) decreases solubility but may increase specificity .
  • Triazole ring : Essential for π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

Q. How to resolve contradictions in bioactivity data across studies?

Example: Discrepancies in IC50_{50} values for similar triazole derivatives may arise from:

  • Assay conditions : Variations in cell culture media, incubation time, or solvent (DMSO vs. PBS) .
  • Structural analogs : Subtle differences (e.g., -OCH3_3 vs. -CH3_3) alter pharmacokinetics. Cross-validate using standardized protocols (e.g., NCI-60 panel) .

Q. What advanced techniques are used to study mechanism of action (MOA)?

  • Molecular docking : Predict binding affinity to targets like EGFR or COX-2. Software (AutoDock Vina) models interactions between the triazole ring and catalytic residues .
  • Metabolomics : LC-MS/MS tracks metabolic stability and degradation pathways in hepatic microsomes .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .

Methodological Recommendations

  • Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps .
  • Data validation : Cross-check bioactivity results with orthogonal assays (e.g., ATP-based viability assays vs. flow cytometry) .
  • Ethical reporting : Disclose solvent concentrations in biological assays to avoid false negatives/positives .

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